![molecular formula C30H34N4O7 B11107306 N-{1-[2-(3,4-Dimethoxyphenyl)acetohydrazido]-3-methyl-1-oxobutan-2-YL}-2-(4-methoxybenzamido)benzamide](/img/structure/B11107306.png)
N-{1-[2-(3,4-Dimethoxyphenyl)acetohydrazido]-3-methyl-1-oxobutan-2-YL}-2-(4-methoxybenzamido)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{1-[2-(3,4-Dimethoxyphenyl)acetohydrazido]-3-methyl-1-oxobutan-2-YL}-2-(4-methoxybenzamido)benzamide is a complex organic compound with the molecular formula C30H34N4O7 and a molecular weight of 562.61 g/mol . This compound is characterized by its intricate structure, which includes multiple functional groups such as methoxy, acetohydrazido, and benzamido groups. It is of significant interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{1-[2-(3,4-Dimethoxyphenyl)acetohydrazido]-3-methyl-1-oxobutan-2-YL}-2-(4-methoxybenzamido)benzamide typically involves multiple steps, starting from readily available precursors. The general synthetic route includes:
Formation of the Hydrazide Intermediate: The initial step involves the reaction of 3,4-dimethoxyphenylacetic acid with hydrazine hydrate to form the corresponding hydrazide.
Acylation: The hydrazide is then acylated using 3-methyl-1-oxobutan-2-yl chloride under basic conditions to yield the acetohydrazido intermediate.
Coupling Reaction: The final step involves the coupling of the acetohydrazido intermediate with 4-methoxybenzoyl chloride in the presence of a base such as triethylamine to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization would be essential to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
N-{1-[2-(3,4-Dimethoxyphenyl)acetohydrazido]-3-methyl-1-oxobutan-2-YL}-2-(4-methoxybenzamido)benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like sodium borohydride.
Substitution: The benzamido group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Quinones and carboxylic acids.
Reduction: Alcohols and amines.
Substitution: Various substituted benzamides.
Scientific Research Applications
N-{1-[2-(3,4-Dimethoxyphenyl)acetohydrazido]-3-methyl-1-oxobutan-2-YL}-2-(4-methoxybenzamido)benzamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of N-{1-[2-(3,4-Dimethoxyphenyl)acetohydrazido]-3-methyl-1-oxobutan-2-YL}-2-(4-methoxybenzamido)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and leading to various biological effects. The methoxy and benzamido groups play a crucial role in its binding affinity and specificity. The pathways involved may include inhibition of enzyme activity, modulation of signal transduction pathways, and induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
- N-(3,4-Dimethoxyphenethyl)acetamide
- N-(3,4-Dimethoxyphenyl)acetamide
- N-(2-(3,4-Dimethoxyphenyl)ethyl)acetamide
Comparison
Compared to similar compounds, N-{1-[2-(3,4-Dimethoxyphenyl)acetohydrazido]-3-methyl-1-oxobutan-2-YL}-2-(4-methoxybenzamido)benzamide is unique due to its complex structure, which imparts distinct chemical and biological properties. The presence of multiple functional groups allows for diverse chemical reactivity and potential biological activities, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C30H34N4O7 |
|---|---|
Molecular Weight |
562.6 g/mol |
IUPAC Name |
N-[1-[2-[2-(3,4-dimethoxyphenyl)acetyl]hydrazinyl]-3-methyl-1-oxobutan-2-yl]-2-[(4-methoxybenzoyl)amino]benzamide |
InChI |
InChI=1S/C30H34N4O7/c1-18(2)27(30(38)34-33-26(35)17-19-10-15-24(40-4)25(16-19)41-5)32-29(37)22-8-6-7-9-23(22)31-28(36)20-11-13-21(39-3)14-12-20/h6-16,18,27H,17H2,1-5H3,(H,31,36)(H,32,37)(H,33,35)(H,34,38) |
InChI Key |
YARHIZGRSPFLCH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C(=O)NNC(=O)CC1=CC(=C(C=C1)OC)OC)NC(=O)C2=CC=CC=C2NC(=O)C3=CC=C(C=C3)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


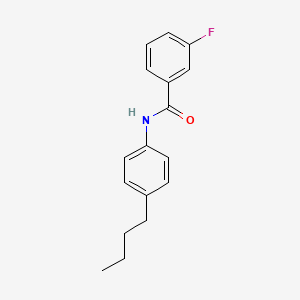
![Terephthalaldehyde 1,4-bis[4-(4-nitroanilino)-6-(1-pyrrolidinyl)-1,3,5-triazin-2-YL]dihydrazone](/img/structure/B11107232.png)
![4-[(2E)-2-(2-bromobenzylidene)hydrazinyl]-6-(morpholin-4-yl)-N-(3-nitrophenyl)-1,3,5-triazin-2-amine](/img/structure/B11107237.png)
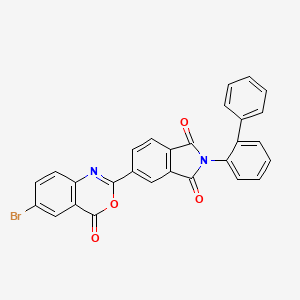
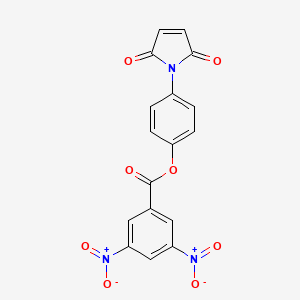
![N-{3-[(1E)-1-(2-{[(2-chlorobenzyl)sulfanyl]acetyl}hydrazinylidene)ethyl]phenyl}benzamide](/img/structure/B11107259.png)
-7-methoxy-2,3-dihydro-4H-chromen-4-ylidene]amino}oxy)methanone](/img/structure/B11107273.png)
![5,5'-carbonylbis[2-{3-[(3,4-dimethylphenyl)carbonyl]phenyl}-1H-isoindole-1,3(2H)-dione]](/img/structure/B11107287.png)
![N-(3-Chlorophenyl)-N-({N'-[(E)-(4-nitrophenyl)methylidene]hydrazinecarbonyl}methyl)benzenesulfonamide](/img/structure/B11107290.png)
![2-[(2E)-2-(4-ethoxybenzylidene)hydrazinyl]-N-(2-methoxyethyl)-2-oxoacetamide](/img/structure/B11107296.png)
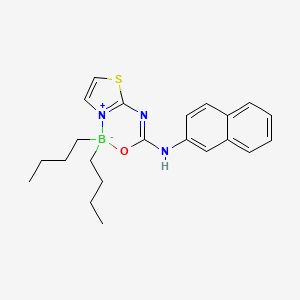
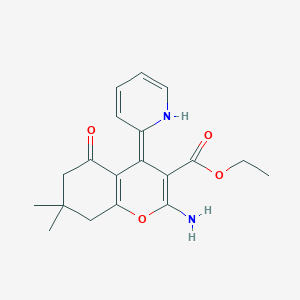
![7-amino-5-(5-nitrothiophen-2-yl)-2,4-dioxo-1,3,4,5-tetrahydro-2H-pyrano[2,3-d]pyrimidine-6-carbonitrile](/img/structure/B11107319.png)
![N-({N'-[(E)-[4-(Benzyloxy)-3-ethoxyphenyl]methylidene]hydrazinecarbonyl}methyl)-N-(4-methoxyphenyl)benzenesulfonamide](/img/structure/B11107323.png)
